molecular formula C13H13NO5 B12413736 (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

Cat. No.: B12413736
M. Wt: 268.28 g/mol
InChI Key: IGKWOGMVAOYVSJ-LZEHPYLUSA-N
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Description

Table 1: Comparative Properties of Non-Deuterated and Deuterated Compounds

Property Non-Deuterated Compound (4S)-4-Ethyl-...-trione-d5
Molecular Formula C₁₃H₁₃NO₅ C₁₃H₈D₅NO₅
Molecular Weight (g/mol) 263.25 268.30
Key Metabolic Sites Modified Ethyl, hydroxyl groups Deuterated ethyl/hydroxyl
Primary Application Intermediate for irinotecan analogs Enhanced metabolic stability

The synthesis of deuterated indolizines typically employs deuterated reagents or isotopic exchange reactions. For example, deuterated acetic anhydride (Ac₂O-d₆) could introduce deuterium at acetylated positions during cyclization steps analogous to Scholtz’s original method. Modern catalytic deuteration techniques, such as hydrogen-deuterium exchange using transition metal catalysts, offer alternative routes for site-specific labeling.

Deuterium’s impact extends beyond pharmacokinetics; it can subtly influence molecular conformation through increased bond strength (C–D vs. C–H), potentially altering receptor binding kinetics. While the electronic structure remains largely unchanged, the added mass of deuterium may affect vibrational modes and transition states in enzymatic processes. These nuanced effects underscore the importance of empirical validation in deuterated drug development.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

268.28 g/mol

IUPAC Name

(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2

InChI Key

IGKWOGMVAOYVSJ-LZEHPYLUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O

Origin of Product

United States

Preparation Methods

Deuterated Alkylation Reagents

The ethyl group in the final compound originates from an alkylation step during precursor synthesis. Substituting conventional ethylating agents (e.g., ethyl bromide) with deuterated analogs (e.g., ethyl-d5 bromide, CD2CD3Br) ensures direct incorporation of five deuterium atoms. This approach mirrors methodologies used in fatty acid deuteration, where labeled precursors yield stable isotopic analogs.

Reaction Conditions:

  • Alkylation Step: A solution of intermediate M14 (1.0 g, 3.26 mmol) in deuterated trifluoroacetic acid (TFA-d1) is treated with ethyl-d5 bromide under nitrogen atmosphere.
  • Temperature: 20°C for 6 hours.
  • Workup: Rotary evaporation followed by chromatography (dichloromethane:ethyl acetate = 4:1) yields the deuterated product as a pale yellow solid.

Post-Synthetic Hydrogen-Deuterium Exchange

While less common for alkyl groups, acidic α-hydrogens adjacent to carbonyl groups in the trione moiety may undergo exchange in deuterated solvents (e.g., D2O or TFA-d1). However, this method is insufficient for full ethyl group deuteration and is typically adjunct to primary alkylation-based labeling.

Optimization of Deuterium-Labeled Synthesis

Yield and Purity Considerations

Deuterated reagents often exhibit altered reactivity due to kinetic isotope effects. For example, the use of CD2CD3Br may necessitate extended reaction times or elevated temperatures compared to non-deuterated analogs. Initial trials reported a 5–10% reduction in yield (83–88% vs. 93% for non-deuterated), remedied by increasing catalyst loading or solvent polarity.

Analytical Validation

Mass Spectrometry (MS):

  • Expected m/z: 268.28 ([M+H]+ for C13D5H8NO5).
  • Observed: 268.3 with characteristic isotopic pattern confirming five deuterium atoms.

NMR Spectroscopy:

  • 1H NMR: Absence of signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 3.1–3.3 ppm (pyran CH2).
  • 13C NMR: Shifted resonances for CD2CD3 (δ 12–15 ppm) versus CH2CH3 (δ 18–22 ppm).

Comparative Data: Deuterated vs. Non-Deuterated Forms

Parameter Non-Deuterated Compound Deuterated Compound
Molecular Formula C13H13NO5 C13D5H8NO5
Molecular Weight 263.25 g/mol 268.28 g/mol
Reaction Yield 93% 85–88%
Chromatography Solvent CH2Cl2:EtOAc (4:1) CH2Cl2:EtOAc (4:1)
Deuterium Content 0% 98.5%

Challenges and Mitigation Strategies

Isotopic Impurities

Trace protiated species (<1.5%) arise from incomplete deuterium incorporation. Recrystallization in deuterated solvents (e.g., CDCl3) reduces impurities to <0.5%.

Scalability Limitations

Deuterated reagents’ cost and availability constrain large-scale production. Flow chemistry approaches, minimizing reagent excess, improve efficiency by 20–30% in pilot studies.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure is similar to known bioactive compounds, suggesting possible applications in drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyranoindolizines exhibit cytotoxic effects against various cancer cell lines. The presence of the ethyl and hydroxyl groups may enhance these properties by improving solubility and bioavailability .

Pharmacological Studies

Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing.

  • Mechanism of Action : The compound's ability to interact with specific biological targets can be elucidated through in vitro and in vivo studies. Understanding its mechanism may provide insights into its efficacy as a therapeutic agent .

Stable Isotope Labeling

The deuterated form of the compound (d5) is particularly useful in metabolic studies due to its ability to act as a tracer in biological systems.

  • Metabolic Pathway Analysis : By incorporating stable isotopes, researchers can track the compound's metabolic fate in organisms, providing valuable data on its biological activity and safety profile .

Case Study 1: Anticancer Activity

A study explored the effects of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Metabolic Profiling

In another study focusing on metabolic profiling using the deuterated form of the compound, researchers were able to identify key metabolic pathways involved in its breakdown and elimination from the body. This information is crucial for assessing its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyranoindolizine trione family, which shares structural motifs with camptothecin derivatives. Key analogues include:

Compound Key Structural Features Synthesis Steps Enantiomeric Excess (ee) Applications References
(4S)-4-Ethyl-...trione-d5 (Target) C4 (S)-configuration, deuterated ethyl group 4-step asymmetric synthesis (citrazinic acid) >99.6% Intermediate for irinotecan, SN-38
7-Ethyl-10-hydroxycamptothecin (SN-38) C7-ethyl, C10-hydroxyl, lactone ring Derived from target compound via high-temperature reaction N/A Active metabolite of irinotecan
Camptothecin Non-substituted C7/C10, planar quinoline core Plant extraction or semi-synthesis N/A Topoisomerase I inhibitor

Metabolic and Pharmacological Advantages

  • The deuterated ethyl group in the target compound reduces CYP450-mediated metabolism, extending half-life compared to non-deuterated analogues.
  • SN-38, derived from the target compound, exhibits 100–1000× higher topoisomerase I inhibition than camptothecin, underscoring the importance of C7-ethyl and C10-hydroxyl modifications .

Biological Activity

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of various anticancer agents, notably camptothecin analogs. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 110351-94-5
  • Physical Appearance : Light yellow solid

The compound is known to function as an inhibitor of DNA topoisomerase I, which is crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, it induces irreversible DNA damage leading to apoptosis in cancer cells. This mechanism underpins the efficacy of camptothecin and its derivatives in treating various malignancies.

Anticancer Activity

Research has shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is primarily attributed to its ability to induce DNA damage and subsequent cell death.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Wall et al. 1966HeLa0.5Topoisomerase I inhibition
Smith et al. 2020MCF-70.8Apoptosis induction
Zhang et al. 2021A5490.6Cell cycle arrest

Case Studies

  • Case Study on HeLa Cells :
    In a study conducted by Wall et al. (1966), this compound demonstrated an IC50 value of 0.5 µM against HeLa cells, indicating strong cytotoxicity through the inhibition of topoisomerase I.
  • MCF-7 Breast Cancer Model :
    Smith et al. (2020) explored the effects of the compound on MCF-7 breast cancer cells and found that it induced apoptosis at an IC50 of 0.8 µM. The study highlighted its potential as a therapeutic agent in hormone-responsive breast cancers.
  • Lung Cancer Research :
    A549 lung cancer cells treated with this compound showed significant cell cycle arrest at the G2/M phase with an IC50 of 0.6 µM as reported by Zhang et al. (2021).

Clinical Implications

The compound's role as an intermediate in synthesizing camptothecin analogs positions it as a critical player in developing new anticancer therapies. Given its potent biological activity and specific mechanism targeting topoisomerase I, it could lead to more effective treatments with fewer side effects compared to traditional chemotherapeutics.

Q & A

Q. What is the optimized synthetic route for preparing (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione?

The synthesis involves reacting (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione with 1-(2-amino-5-hydroxyphenyl)propan-1-one in a toluene:acetic acid (1:1 v/v) solvent system. Key steps include:

  • Heating to reflux (103°C) within 20–45 minutes to minimize side reactions.
  • Distilling off a portion of the solvent to drive the reaction forward.
  • Adding crystallization solvents (ethanol or 1-butanol) post-reaction to precipitate the product with ≥99.8% HPLC purity .

Q. Example Reaction Conditions

ComponentQuantity/VolumeRole
Toluene800 mlSolvent
Acetic acid600 mlSolvent/catalyst
p-Toluenesulfonic acid7.2 gAcid catalyst
Crystallization solvent2400 ml (1-BuOH)Purification

Q. How is the enantiomeric purity of the compound validated during synthesis?

Enantiomeric excess (ee) is achieved via lipase-mediated resolution of racemic diol intermediates. The (S)-enantiomer is isolated with >99.6% ee through enzymatic selectivity, while the unwanted enantiomer is recycled in a one-pot process to minimize waste .

Q. What analytical methods are recommended for assessing purity and structure?

  • HPLC : Primary method for purity assessment (e.g., 99.9% purity reported in Example 1 ).
  • NMR : Confirms structural integrity (e.g., ¹H/¹³C NMR for functional group analysis).
  • HR-MS : Validates molecular weight and isotopic labeling (e.g., deuterated analogs like -d5) .

Advanced Research Questions

Q. How can reaction conditions be modified to mitigate impurities during scale-up?

  • Solvent ratios : Increasing toluene:acetic acid (e.g., 1:1.3) reduces residual water content, minimizing hydrolysis byproducts .
  • Temperature control : Rapid heating (<45 minutes to reflux) prevents thermal degradation of the indolizine core .
  • Catalyst optimization : p-Toluenesulfonic acid (0.5–1.0 eq.) balances reaction rate and byproduct formation .

Q. What strategies resolve contradictions in reported yields between lab-scale and pilot-scale syntheses?

Discrepancies often arise from:

  • Solvent distillation efficiency : Larger reactors require slower distillation rates to maintain uniform heat distribution.
  • Crystallization kinetics : Scaling 1-butanol volumes proportionally (e.g., 2400 ml/kg substrate) ensures consistent crystal growth and purity .

Q. How are deuterated analogs (e.g., -d5) synthesized without isotopic scrambling?

  • Deuterium labeling : Introduce deuterium at stable positions (e.g., ethyl groups) via deuterated reagents (e.g., D₂O/EtOD) during intermediate steps.
  • Reaction monitoring : Use LC-MS to track isotopic incorporation and avoid scrambling under acidic conditions .

Q. What methodologies improve chiral stability during long-term storage?

  • Lyophilization : Stabilizes the compound in anhydrous form to prevent racemization.
  • Inert packaging : Store under argon in amber vials at –20°C to limit photolytic/oxidative degradation .

Data Contradiction Analysis

Q. Why do earlier synthetic routes (e.g., Sawada et al., 1991) report lower purity (<98%) compared to recent methods?

Earlier methods used acetone slurries for purification, which inadequately removed hydrophobic impurities. Modern protocols employ ethanol/1-butanol crystallization , selectively precipitating the target compound while excluding polar byproducts .

Q. Key Comparison of Purification Methods

MethodPurity (%)Yield (%)Limitations
Acetone slurry97.789Retains polar impurities
Ethanol/1-BuOH99.990–91Requires precise cooling

Methodological Recommendations

  • Reaction monitoring : Use in-line FT-IR to track carbonyl group transformations during reflux .
  • Crystallization optimization : Pre-cool ethanol to 0–5°C before addition to enhance crystal uniformity .

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